N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide

Catalog No.
S624324
CAS No.
1166-34-3
M.F
C20H24N2OS
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl...

CAS Number

1166-34-3

Product Name

N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide

IUPAC Name

N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)

InChI Key

RSUVYMGADVXGOU-UHFFFAOYSA-N

SMILES

Array

Synonyms

Cinanserin, Cinanserin Hydrochloride, Cinanserin Monohydrochloride, Hydrochloride, Cinanserin, Monohydrochloride, Cinanserin, SQ 10,643, SQ 16,167, SQ-10,643, SQ-16,167, SQ10,643, SQ16,167

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2

The exact mass of the compound Cinanserin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates. It belongs to the ontological category of cinnamamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide (CAS 1166-34-3), commonly known as Cinanserin free base, is a highly selective serotonin 5-HT2A/2C receptor antagonist that also exhibits established inhibitory activity against coronavirus 3C-like proteases (3CLpro) [1]. In procurement and material selection, the free base form is specifically sourced over its more common hydrochloride salt when researchers require high solubility in non-polar organic solvents, chloride-free conditions for sensitive analytical assays, or compatibility with lipophilic formulation matrices [2]. Its dual-action pharmacological profile makes it a critical reference standard for both neuropharmacological receptor mapping and antiviral scaffold development [1].

Substituting the free base of Cinanserin with its hydrochloride salt (CAS 54-84-2) or with other 5-HT2 antagonists like Ketanserin frequently leads to experimental failure in specialized workflows [1]. The HCl salt, while offering high aqueous solubility (up to 50 mM), introduces chloride counterions that can alter the pH microenvironment in unbuffered organic systems and reduce encapsulation efficiency in hydrophobic lipid nanoparticles [2]. Furthermore, substituting Cinanserin with Ketanserin introduces significant off-target alpha-1 adrenergic blockade, confounding data in cardiovascular and sympathetic nerve activity models where pure 5-HT2 isolation is strictly required [3].

Formulation Compatibility: Free Base vs. Hydrochloride Salt

The selection between Cinanserin free base (CAS 1166-34-3) and its hydrochloride salt (CAS 54-84-2) is dictated by solvent and matrix compatibility [1]. While the HCl salt achieves an aqueous solubility of up to 50 mM, it exhibits poor solubility in strictly non-polar organic environments [2]. The free base form provides superior solubility in aprotic organic solvents and lipophilic matrices, preventing the chloride-induced phase separation and osmotic swelling that can occur when encapsulating the salt form into lipid nanoparticles [1].

Evidence DimensionOrganic solvent solubility and chloride presence
Target Compound DataCinanserin free base (High lipophilicity, 0% chloride counterion)
Comparator Or BaselineCinanserin HCl (High aqueous solubility, stoichiometric chloride presence)
Quantified DifferenceComplete elimination of chloride counterions, enabling compatibility with anhydrous and lipophilic organic workflows.
ConditionsAnhydrous organic synthesis and lipid-based formulation systems

Procurement of the free base is mandatory for downstream applications involving lipid nanoparticle encapsulation, anhydrous organometallic coupling, or chloride-sensitive electrochemistry.

Receptor Selectivity: Absence of Alpha-1 Adrenergic Blockade

When isolating 5-HT2 receptor-mediated pathways, standard antagonists like Ketanserin introduce severe confounding variables due to their high affinity for alpha-1 adrenergic receptors (Kd = 1.5–1.8 nM) [1]. In contrast, Cinanserin demonstrates high selectivity for 5-HT2 receptors while maintaining only micromolar (low) affinity for alpha-1 adrenergic sites [1]. This lack of alpha-1 blockade ensures that observed physiological responses, such as changes in sympathetic nerve activity or blood pressure, are strictly attributable to 5-HT2 antagonism rather than off-target adrenergic interference [2].

Evidence DimensionAlpha-1 adrenergic receptor binding affinity
Target Compound DataCinanserin (Micromolar affinity / negligible blockade)
Comparator Or BaselineKetanserin (Nanomolar affinity, Kd = 1.5–1.8 nM)
Quantified Difference>1000-fold difference in off-target alpha-1 adrenergic affinity.
ConditionsHuman brain cortex membrane competitive binding assays

Buyers conducting cardiovascular or sympathetic nervous system research must select Cinanserin over Ketanserin to prevent off-target hypotensive artifacts caused by alpha-1 blockade.

Dual-Target Utility: 3CLpro Inhibition vs. Standard 5-HT2 Antagonists

Beyond its primary role as a serotonin receptor antagonist, Cinanserin possesses a highly documented secondary mechanism: the inhibition of coronavirus 3C-like proteases (3CLpro) [1]. Assays demonstrate that Cinanserin inhibits SARS-CoV 3CLpro with an IC50 of approximately 4.92 to 5.0 μM [1]. This bifunctional profile is entirely absent in standard 5-HT2 antagonists like Ketanserin or Ritanserin, making Cinanserin a unique structural scaffold for researchers investigating the intersection of host serotonin signaling and viral replication [2].

Evidence DimensionSARS-CoV 3CLpro inhibitory activity (IC50)
Target Compound DataCinanserin (IC50 ~ 5.0 μM)
Comparator Or BaselineStandard 5-HT2 antagonists (No baseline 3CLpro inhibition)
Quantified DifferenceCinanserin provides a validated 5.0 μM IC50 against 3CLpro, establishing a dual-action baseline not found in the comparator class.
ConditionsFluorogenic substrate cleavage assay with bacterially expressed 3CLpro

Procuring Cinanserin provides researchers with a validated, dual-action reference standard essential for drug repurposing screens and structural biology studies targeting viral proteases.

Anhydrous Formulation and Lipid Nanoparticle Encapsulation

Because the free base form (CAS 1166-34-3) lacks the chloride counterion found in the more common hydrochloride salt, it is the required choice for integration into lipophilic matrices, lipid nanoparticles (LNPs), and anhydrous organic solvent systems [1]. This prevents chloride-induced osmotic instability and ensures high encapsulation efficiency in advanced drug delivery research [2].

Unconfounded Cardiovascular and Sympathetic Nerve Modeling

In in vivo models assessing blood pressure regulation and sympathetic nerve discharge, Cinanserin is prioritized over Ketanserin [3]. Its lack of alpha-1 adrenergic blocking activity ensures that observed hypotensive or sympatho-inhibitory effects are not artificially skewed by off-target adrenergic interference, providing clean data on 5-HT2-specific pathways [3].

Antiviral Drug Repurposing and 3CLpro Structural Biology

Due to its established IC50 of ~5.0 μM against SARS-CoV 3CLpro, Cinanserin is utilized as a benchmark dual-action scaffold in antiviral research [4]. It is particularly valuable for X-ray crystallography and molecular docking studies aiming to design next-generation Mpro inhibitors that leverage its unique α-β unsaturated amide pharmacophore [4].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.16093457 Da

Monoisotopic Mass

340.16093457 Da

Heavy Atom Count

24

UNII

KI6J9OY7A3

Related CAS

54-84-2 (mono-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Serotonin Antagonists

Pictograms

Irritant

Irritant

Other CAS

33464-86-7
1166-34-3

Wikipedia

Cinanserin

Dates

Last modified: 04-15-2024

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